molecular formula C26H22N2O4 B6243688 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-indole-7-carboxylic acid CAS No. 2408958-54-1

3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-indole-7-carboxylic acid

Cat. No. B6243688
CAS RN: 2408958-54-1
M. Wt: 426.5
InChI Key:
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Description

The compound “3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-indole-7-carboxylic acid” is a complex organic molecule. It contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis . The Fmoc group serves as a protective group for the amino group during peptide synthesis .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes an indole group, a carboxylic acid group, and an Fmoc-protected amino group . The Fmoc group itself consists of a fluorene group (a three-ring aromatic system) attached to a carbamate group .


Chemical Reactions Analysis

The Fmoc group can be removed under mildly basic conditions, typically using a solution of piperidine in DMF. This deprotection step is a key part of Fmoc-based peptide synthesis, allowing the next amino acid to be added to the growing peptide chain .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its empirical formula is C20H21NO5, and it has a molecular weight of 355.38 .

Mechanism of Action

The specific mechanism of action of this compound is not clear from the available information .

Future Directions

The use of Fmoc-protected amino acids like this one is a key part of modern peptide synthesis. Future research may focus on developing more efficient synthesis methods, or on the use of these compounds in the synthesis of new peptides with biological activity .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-indole-7-carboxylic acid' involves the protection of the amine group, followed by the reaction with the appropriate acid chloride to form the amide bond. The resulting intermediate is then deprotected to yield the final product.", "Starting Materials": [ "9H-fluorene", "Methanol", "Sodium hydroxide", "Ethyl bromide", "1H-indole-7-carboxylic acid", "Thionyl chloride", "N,N-Dimethylformamide", "Triethylamine", "Diisopropylethylamine", "N,N'-Dicyclohexylcarbodiimide", "Methoxyacetyl chloride", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Ethyl acetate", "Water" ], "Reaction": [ "9H-fluorene is reacted with methanol and sodium hydroxide to form 9H-fluoren-9-ol.", "9H-fluoren-9-ol is reacted with ethyl bromide to form 9-ethyl-9H-fluorene.", "9-ethyl-9H-fluorene is reacted with 1H-indole-7-carboxylic acid and thionyl chloride to form 3-[2-(9-ethyl-9H-fluoren-9-ylcarbonylamino)ethyl]-1H-indole-7-carboxylic acid chloride.", "The resulting intermediate is then reacted with N,N-Dimethylformamide, triethylamine, and diisopropylethylamine to form the protected amide intermediate.", "The protected amide intermediate is then reacted with N,N'-Dicyclohexylcarbodiimide and methoxyacetyl chloride to form the final product, 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-indole-7-carboxylic acid.", "The final product is then deprotected using hydrochloric acid, sodium bicarbonate, and water to yield the desired compound." ] }

CAS RN

2408958-54-1

Product Name

3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-indole-7-carboxylic acid

Molecular Formula

C26H22N2O4

Molecular Weight

426.5

Purity

95

Origin of Product

United States

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